![molecular formula C28H34N4O2 B611447 N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide CAS No. 2080306-20-1](/img/structure/B611447.png)
N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-064 is a potent inhibitor of protein arginine methyltransferase 4 (PRMT4; IC50 < 10 nM) that is greater than 100-fold selective over other histone methyltransferases and non-epigenetic targets. It also inhibits methylation of the RNA polymerase II mediator complex subunit 12 (MED12; IC50 = 43 nM) in vitro. For more information on TP-064 please visit the Structural Genomics Consortium (SGC). The negative control, TP-064N, for TP-064 is also available exclusively through the SGC. You can submit a request to receive the negative control here.
TP-064 is a potent and selective PRMT4 inhibitor. The in vitro activity of TP-064 includes inhibition of PRMT4 with IC50 < 10nM for methylation of H3 (1-25) and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets. In cellular assays, TP-064 inhibits the methylation of MED12 with IC50 = 43 nM.
Scientific Research Applications
Inhibition of PRMT4
TP-064 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) with high potency (half-maximal inhibitory concentration, IC50 < 10 nM) and selectivity over other PRMT family proteins . PRMT4, also known as coactivator-associated arginine methyltransferase 1 (CARM1), is involved in a variety of biological processes .
Treatment for Multiple Myeloma
TP-064 has been used in the treatment of multiple myeloma. It inhibits the proliferation of a subset of multiple myeloma cell lines, with affected cells arrested in G1 phase of the cell cycle .
Inhibition of MED12 Methylation
In cellular assays, TP-064 inhibits the methylation of Mediator complex subunit 12 (MED12) with IC50 = 43 nM . MED12 is a component of the RNA polymerase II mediator complex .
Mechanism of Action
Target of Action
TP-064, also known as N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide, primarily targets Protein Arginine Methyltransferase 4 (PRMT4) . PRMT4, also known as coactivator-associated arginine methyltransferase 1 (CARM1), is involved in a variety of biological processes and is considered a candidate oncogene due to its overexpression in several types of cancer .
Mode of Action
TP-064 inhibits the methyltransferase activity of PRMT4 with high potency . It reduces arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155; IC 50 = 340 ± 30 nM) and Mediator complex subunit 12 (MED12; IC 50 = 43 ± 10 nM) . This inhibition is selective, as TP-064 exhibits over 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .
Biochemical Pathways
The inhibition of PRMT4 by TP-064 impacts both inflammatory and metabolic processes . It induces a dose-dependent decrease in lipopolysaccharide-induced ex vivo blood monocyte Tnfα secretion . Additionally, it downregulates the expression of the glycogen metabolism-related protein G6pc in the liver .
Result of Action
The inhibition of PRMT4 by TP-064 results in a reduction of arginine dimethylation of PRMT4 substrates, which in turn inhibits the proliferation of a subset of multiple myeloma cell lines . Affected cells are arrested in the G1 phase of the cell cycle .
Action Environment
The action of TP-064 is influenced by environmental factors such as diet. For instance, in a study involving male apolipoprotein E knockout mice fed a high cholesterol/high fat Western-type diet, TP-064 treatment resulted in a dose-dependent decrease in gonadal white adipose tissue expression levels of PPARγ target genes, translating into a reduced body weight gain .
properties
IUPAC Name |
N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIITYLFSAXKIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.